Lipid X

Description

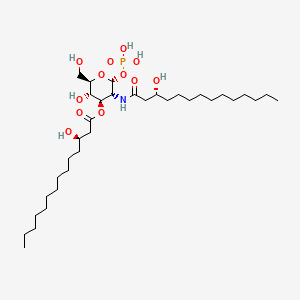

monosaccharide precursor of E coli lipid A; structure given in first source; see also lipid A precursors, Salmonella

Structure

2D Structure

Properties

CAS No. |

86559-73-1 |

|---|---|

Molecular Formula |

C34H66NO12P |

Molecular Weight |

711.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-3-hydroxy-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |

InChI |

InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |

InChI Key |

HEHQDWUWJVPREQ-XQJZMFRCSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lipid X monosaccharide precursor, E coli lipid A |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure of Lipid X

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structure, biosynthesis, and experimental determination of Lipid X, a crucial precursor in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Understanding the intricate structure of this compound is paramount for developing novel antibiotics that target the integrity of the bacterial outer membrane.

Core Structure of this compound

This compound is the first committed intermediate in the biosynthetic pathway of Lipid A, the hydrophobic anchor of LPS.[1][2] Structurally, it is a monosaccharide derivative known as 2,3-diacyl-glucosamine 1-phosphate.[1]

The core structure consists of:

-

A Glucosamine Backbone: A central six-carbon amino sugar.

-

Two Acyl Chains: Typically, these are (R)-3-hydroxymyristoyl groups, which are 14-carbon fatty acid chains with a hydroxyl group at the third position. One chain is attached to the amino group at the C2 position, and the other is ester-linked at the C3 position of the glucosamine sugar.[3]

-

A Phosphate Group: This is attached to the anomeric carbon (C1) of the glucosamine sugar, rendering the molecule anionic.

This unique amphipathic structure, with a hydrophilic sugar-phosphate head and hydrophobic fatty acid tails, is fundamental to its role in the bacterial inner membrane where it is synthesized.[4][5]

Quantitative Structural Data

The following table summarizes key quantitative data for the most common form of this compound found in Escherichia coli.

| Property | Value | Source |

| Chemical Formula | C₃₄H₆₆NO₁₂P | [PubChem][3] |

| Molecular Weight | 711.9 g/mol | [PubChem][3] |

| Exact Mass | 711.43226354 Da | [PubChem][3] |

| Acyl Chain Composition | 2 x (R)-3-hydroxymyristoyl (C14:0-3OH) | [6] |

Experimental Determination of Structure

The elucidation of the this compound structure was a critical breakthrough in understanding LPS biosynthesis.[1] A combination of analytical techniques is typically employed to determine and verify its structure.

Key Experimental Protocols

-

Isolation and Purification: this compound can be isolated from bacterial strains, particularly those with mutations in the LPS biosynthesis pathway (e.g., lpxB mutants) where it accumulates.[6] The process generally involves total lipid extraction using methods like the Bligh-Dyer procedure, followed by chromatographic separation (e.g., thin-layer chromatography or liquid chromatography).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and composition of this compound.[6] Tandem MS (MS/MS) is used to fragment the molecule, providing structural information about the fatty acid chains and the phosphate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise connectivity of atoms within the molecule. 2D-NMR techniques help to establish the stereochemistry and the exact linkage points of the acyl chains and the phosphate group.

-

X-ray Crystallography: While challenging for lipids, X-ray diffraction of lipid crystals or model membranes can provide detailed information on the three-dimensional arrangement and packing of lipid molecules.[7][8]

Biosynthesis of this compound (Raetz Pathway)

This compound is synthesized in the cytoplasm of Gram-negative bacteria through the first three enzymatic steps of the Raetz pathway of Lipid A biosynthesis. This pathway is essential for bacterial viability, making its enzymes prime targets for novel antibiotics.[1][2]

-

LpxA: The pathway begins with the enzyme LpxA, an acyltransferase, which transfers an (R)-3-hydroxymyristoyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).

-

LpxC: The product is then deacetylated by the enzyme LpxC, a zinc-dependent metalloamidase. This is the committed step in Lipid A biosynthesis.

-

LpxD: A second (R)-3-hydroxymyristoyl chain is added by the acyltransferase LpxD, this time to the amino group of the glucosamine.

-

LpxH: The final step in this compound formation is the cleavage of the UDP moiety by the hydrolase LpxH, yielding 2,3-diacyl-glucosamine 1-phosphate (this compound).[1]

References

- 1. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha-D-Glucopyranose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 1-(dihydrogen phosphate) 3-((3R)-3-hydroxytetradecanoate) | C34H66NO12P | CID 123907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. britannica.com [britannica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. Structure determination of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and History of Lipid X

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid X, a monosaccharide precursor of lipid A, stands as a pivotal molecule in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Its discovery in the early 1980s by Christian R. H. Raetz and his team was a landmark achievement, unlocking the intricate "Raetz pathway" of lipid A synthesis. Initially identified as an accumulated lipid in Escherichia coli mutants with defects in phospholipid metabolism, this compound was characterized as 2,3-diacyl-D-glucosamine 1-phosphate. This guide provides a comprehensive technical overview of the discovery, history, and structural elucidation of this compound. It details the experimental protocols for its isolation, characterization, and the assessment of its biological activities, including its complex role as both an immunostimulant and a potential antagonist of endotoxin activity. Quantitative data from key studies are presented in structured tables, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams to offer a clear and in-depth resource for researchers in the field.

Discovery and Historical Context

The journey to understanding this compound began with investigations into the phospholipid metabolism of Escherichia coli. In the late 1970s and early 1980s, the laboratory of Christian R. H. Raetz was focused on isolating and characterizing E. coli mutants with defects in membrane lipid synthesis. A key breakthrough came from the study of mutants deficient in phosphatidylglycerol biosynthesis, specifically those with mutations in the pgsA gene, which encodes phosphatidylglycerophosphate synthase.[1][2]

These mutants were found to accumulate a novel, polar lipid that was not readily identifiable.[3] This previously overlooked substance was named "this compound."[4] The timing of this discovery was crucial, as it coincided with the structural elucidation of lipid A, the bioactive component of lipopolysaccharide (LPS). The structural similarities between this compound and the reducing-end sugar of lipid A led Raetz and his colleagues to hypothesize that this compound was a precursor in the lipid A biosynthetic pathway.[5] This hypothesis proved to be correct and was instrumental in delineating the entire nine-enzyme pathway for lipid A synthesis, now known as the Raetz pathway.[6][7][8][9][10]

Chemical Structure of this compound

Through a combination of chemical and spectroscopic techniques, including fast atom bombardment mass spectrometry (FAB-MS) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy, the structure of this compound was definitively established.[11]

This compound is a monosaccharide derivative of glucosamine with the following structure: 2-deoxy-2-[[(3R)-3-hydroxy-1-oxotetradecyl]amino]-α-D-glucopyranose 1-(dihydrogen phosphate) 3-[(3R)-3-hydroxytetradecanoate] .

Key structural features include:

-

A glucosamine backbone with a phosphate group at the anomeric (C1) position in the α-configuration.

-

Two (R)-3-hydroxymyristoyl (C14) acyl chains.

-

One acyl chain is attached to the amino group at the C2 position via an amide linkage.

-

The second acyl chain is attached to the hydroxyl group at the C3 position via an ester linkage.

Experimental Protocols

Isolation of this compound from E. coli Mutants

The original isolation of this compound was performed on E. coli strains with mutations in the pgsA gene, leading to the accumulation of this precursor. The following is a generalized protocol based on the methodologies of that era.

Objective: To isolate and purify this compound from an E. coli pgsA mutant.

Materials:

-

E. coli strain with a pgsA mutation.

-

Luria-Bertani (LB) broth.

-

Chloroform, Methanol, Water (all HPLC grade).

-

Thin-layer chromatography (TLC) plates (silica gel 60).

-

TLC developing chamber.

-

Iodine vapor or other suitable visualization agent.

Procedure:

-

Cell Culture: Grow the E. coli pgsA mutant in LB broth to the late logarithmic phase of growth. Harvest the cells by centrifugation.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Agitate the mixture vigorously for 1 hour at room temperature to ensure complete lipid extraction. c. Convert the single-phase mixture into a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). d. Centrifuge the mixture to separate the phases. The lipids will be in the lower chloroform phase. e. Carefully collect the lower chloroform phase.

-

Purification by Thin-Layer Chromatography (TLC): a. Concentrate the lipid extract under a stream of nitrogen. b. Apply the concentrated extract to a silica gel TLC plate. c. Develop the TLC plate in a chamber saturated with a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) .[12] This solvent system separates lipids based on the polarity of their head groups. d. Visualize the separated lipids. A common method is exposure to iodine vapor, which reversibly stains lipids. e. The band corresponding to this compound can be identified by its characteristic retention factor (Rf) value compared to a standard, if available. f. Scrape the silica gel containing the this compound band from the plate. g. Elute the this compound from the silica with a polar solvent mixture like chloroform:methanol (2:1, v/v). h. Dry the eluted this compound under nitrogen.

Structural Elucidation

Fast Atom Bombardment Mass Spectrometry (FAB-MS):

-

Principle: FAB-MS is a soft ionization technique where a high-energy beam of neutral atoms (e.g., Xenon or Argon) bombards a sample dissolved in a non-volatile liquid matrix (e.g., glycerol). This process desorbs and ionizes the analyte molecules with minimal fragmentation, making it suitable for determining the molecular weight of polar and thermally labile molecules like this compound.

-

Sample Preparation: The purified this compound is mixed with a glycerol matrix on a metal probe tip.

-

Analysis: The probe is inserted into the mass spectrometer, and the sample is bombarded with fast atoms. Both positive and negative ion spectra can be acquired. For this compound, negative ion mode is particularly informative, revealing the [M-H]⁻ ion and characteristic fragment ions.

-

Expected Results: The negative ion FAB-MS spectrum of this compound is expected to show a prominent [M-H]⁻ ion at an m/z corresponding to its molecular weight (710.4 for the free acid form). Fragment ions corresponding to the loss of acyl chains or the phosphate group can provide further structural information.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

Principle: ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, coupling constants, and integration of signals, the connectivity of atoms and the stereochemistry can be determined.

-

Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform-methanol or D₂O.

-

Analysis: The sample is placed in a high-field NMR spectrometer, and a ¹H-NMR spectrum is acquired.

-

Expected Spectral Features:

-

Anomeric Proton: A characteristic signal for the anomeric proton (H1) of the glucosamine ring, typically appearing as a doublet of doublets due to coupling with the neighboring proton (H2) and the phosphorus atom of the phosphate group.

-

Acyl Chain Protons: Signals corresponding to the methylene and methyl groups of the two 3-hydroxymyristoyl chains.

-

Sugar Ring Protons: A complex region of overlapping signals from the other protons of the glucosamine ring.

-

N-H Proton: A signal for the amide proton, which may be broad and exchangeable with the solvent.

-

Biological Activity Assays

In Vitro Macrophage Stimulation for TNF-α Production:

-

Objective: To assess the ability of this compound to induce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages.

-

Cell Line: Murine macrophage-like cell lines such as RAW 264.7 are commonly used.

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). A positive control of LPS (e.g., from E. coli O111:B4) should be included. A negative control (vehicle) is also necessary.

-

Replace the cell culture medium with fresh medium containing the different concentrations of this compound, LPS, or vehicle.

-

Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

In Vivo Mouse Model of Lethal Endotoxemia:

-

Objective: To evaluate the protective effect of this compound against a lethal dose of endotoxin (LPS).

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

Procedure:

-

Administer a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally (i.p.) to a group of mice.

-

In a separate group of mice, administer a dose of this compound (e.g., 1 mg/kg) either before, simultaneously with, or after the LPS challenge.

-

A control group receiving only the vehicle for this compound should be included.

-

Monitor the mice for signs of endotoxic shock and record survival over a period of 48-72 hours.

-

Survival curves can be generated and analyzed using statistical methods such as the Kaplan-Meier method.

-

Quantitative Data

The biological activities of this compound have been a subject of considerable research, with early studies suggesting immunostimulatory properties, while later work indicated that these effects might be due to contaminants in synthetic preparations. Highly purified this compound has been shown to act as an antagonist to LPS.

| Biological Activity | Test System | This compound Dose/Concentration | Observation | Reference |

| Toxicity | Mice | Up to 2 x 10⁶ µg/kg | Non-lethal | [13] |

| Pyrogenicity | Rabbits | ≥ 2 mg/kg | Non-pyrogenic (for highly purified this compound) | |

| Protection against Lethal Endotoxemia | Galactosamine-sensitized mice | Prophylactic or simultaneous administration with LPS | Protected against lethal endotoxemia | |

| TNF-α Induction | Human peripheral blood mononuclear cells | - | Failed to induce TNF-α release (highly purified) | |

| Inhibition of LPS-induced TNF-α | Human peripheral blood mononuclear cells | Dose-dependent | Inhibited LPS-induced TNF-α release |

Signaling Pathways and Logical Relationships

The Raetz Pathway of Lipid A Biosynthesis

This compound is the product of the first four enzymatic steps of the Raetz pathway and serves as a substrate for the fifth enzyme, LpxB.

This compound as a Modulator of Endotoxin Signaling

Highly purified this compound can act as an antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary receptor for LPS in mammalian cells.

Conclusion

The discovery of this compound was a seminal moment in the field of bacterial lipid biochemistry. It not only provided the key to deciphering the biosynthesis of lipid A but also opened up new avenues for research into the modulation of the host immune response to bacterial endotoxins. While the initial reports of its immunostimulatory properties have been nuanced by the understanding of the role of contaminants, highly purified this compound has emerged as a valuable tool for studying LPS-receptor interactions and as a potential therapeutic agent for mitigating the harmful effects of endotoxemia. This guide provides a foundational technical resource for researchers seeking to understand and build upon the historical and experimental legacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative analysis of total salivary lipopolysaccharide chemical and biological properties with periodontal status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Raetz Pathway for Lipid A Biosynthesis: Christian Rudolf Hubert Raetz, MD PhD, 1946–2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Lipid A Assembly Pathway: The Work of Christian Raetz - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Protection of mice against lethal endotoxemia by a lipid A precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lipid X in the Outer Membrane Integrity of Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid X, a glucosamine-based monosaccharide, is a critical intermediate in the conserved biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. This technical guide provides an in-depth exploration of the biosynthesis, function, and immunological significance of this compound. It details the enzymatic cascade that produces and consumes this compound, highlighting key enzymes such as LpxA, LpxC, LpxD, LpxH, and LpxB. Furthermore, this document elucidates the potential of this pathway, particularly the enzyme LpxC, as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. Detailed experimental methodologies for the isolation, purification, and enzymatic analysis of this compound and related compounds are provided, alongside a quantitative overview of enzyme kinetics and inhibitor efficiencies.

Introduction: The Significance of this compound

Gram-negative bacteria are characterized by a unique outer membrane that serves as a formidable barrier against environmental insults and antibiotics.[1] The outer leaflet of this membrane is predominantly composed of lipopolysaccharide (LPS), a complex glycolipid that is crucial for bacterial viability and pathogenesis.[1] The hydrophobic anchor of LPS is Lipid A, a potent immunostimulant that is responsible for the endotoxic activity of these bacteria.[2][3]

This compound, chemically known as 2,3-diacyl-glucosamine-1-phosphate, is the monosaccharide precursor to the disaccharide backbone of Lipid A.[3][4] Its discovery was a pivotal moment in understanding the intricate pathway of Lipid A biosynthesis, often referred to as the Raetz pathway.[5][6] While present at very low levels in wild-type cells, this compound can accumulate significantly in certain mutants, a characteristic that was instrumental in its initial identification and the subsequent elucidation of the pathway.[7] This guide will delve into the central role of this compound, from its molecular synthesis to its implications in disease and drug discovery.

The Biosynthesis of Lipid A: A Pathway Centered Around this compound

The synthesis of Lipid A is a multi-step enzymatic process that occurs on the cytoplasmic face of the inner membrane.[2] this compound is a key intermediate in this pathway, which is essential for the survival of most Gram-negative bacteria.[5]

The biosynthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through the following key steps:

-

LpxA: The pathway initiates with the acylation of UDP-GlcNAc at the 3-hydroxyl group of the glucosamine sugar with a fatty acid chain, typically R-3-hydroxymyristate, transferred from an acyl carrier protein (ACP). This reaction is catalyzed by the enzyme LpxA.[5]

-

LpxC: The product of LpxA, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is then deacetylated by the zinc-dependent metalloenzyme LpxC. This is the committed step in Lipid A biosynthesis.[3]

-

LpxD: A second R-3-hydroxymyristoyl chain is added to the free amino group by the N-acyltransferase LpxD, forming UDP-2,3-diacylglucosamine.[8]

-

LpxH: The pyrophosphate bond of UDP-2,3-diacylglucosamine is cleaved by the pyrophosphatase LpxH, releasing UMP and yielding This compound (2,3-diacyl-glucosamine-1-phosphate).[9]

-

LpxB: Finally, the disaccharide core of Lipid A is formed by the glycosyltransferase LpxB, which condenses a molecule of UDP-2,3-diacylglucosamine with this compound to form a tetra-acylated disaccharide-1-phosphate.[3][4]

This disaccharide is then further modified by other enzymes to produce the final Lipid A structure.

Visualizing the Pathway

Caption: The Raetz pathway of Lipid A biosynthesis in Gram-negative bacteria.

Quantitative Data

Enzyme Kinetic Parameters

The enzymes involved in the metabolism of this compound have been characterized to varying extents. The following table summarizes some of the reported kinetic parameters.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (mmol min-1 mg-1) | Reference |

| LpxH | Haemophilus influenzae | UDP-2,3-diacylglucosamine | 79.4 ± 11.0 | 18.1 ± 0.9 | [9] |

| LpxD | Escherichia coli | UDP-3-O-(R-3-OHC14)-GlcN | 2.5 ± 0.3 | 23 ± 1 (kcat s-1) | [8] |

| LpxD | Escherichia coli | R-3-hydroxymyristoyl-ACP | 3.2 ± 0.8 | 23 ± 1 (kcat s-1) | [8] |

Inhibition of LpxC

LpxC is a prime target for the development of novel antibiotics. A significant number of inhibitors have been developed and characterized. The table below presents the 50% inhibitory concentrations (IC50) for a selection of these compounds against E. coli LpxC.

| Inhibitor | IC50 (nM) | Reference |

| BB-78484 | 400 ± 90 | [7] |

| BB-78485 | 160 ± 70 | [7] |

| L-161,240 | 440 ± 10 | [7] |

| L-161,140 | 30 | [10] |

| L-573,655 | 8500 | [10] |

| Compound 10 | 3.6 (against P. aeruginosa LpxC) | [1][11] |

| Compound 11 | - | [1][11] |

| Compound 14 | - | [1] |

| Compound 15 | - | [1] |

| Compound 33 | - | [1][11] |

| Pyridone 7 | - | [12] |

| (S)-13 | - | [12] |

| (S)-14 | - | [12] |

| 23j | - | [12] |

Note: '-' indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted as a potent inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Bacterial Cells

This protocol is adapted from methodologies described for the isolation of LPS and its precursors.[13][14][15]

Objective: To isolate and purify this compound from a bacterial culture, typically a mutant strain that overproduces this intermediate.

Materials:

-

Bacterial cell paste

-

Chloroform

-

Methanol

-

Water, ultrapure

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sodium acetate buffer (low pH)

-

Glass beads

-

Centrifuge and appropriate tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

HPLC system with a suitable column (e.g., reverse-phase)

Procedure:

-

Cell Lysis and Lipid Extraction (Bligh-Dyer Method): a. Resuspend the bacterial cell pellet in PBS. b. Add methanol and chloroform in a ratio that forms a single phase (e.g., 1:2:0.8 v/v/v of water (from PBS):methanol:chloroform). c. Disrupt the cells using a method like sonication or bead beating with glass beads. d. Induce phase separation by adding more chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v). e. Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Purification by Solid-Phase Extraction (SPE): a. Evaporate the collected organic phase to dryness under a stream of nitrogen or using a rotary evaporator. b. Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol). c. Condition an SPE cartridge according to the manufacturer's instructions. d. Load the lipid extract onto the cartridge. e. Wash the cartridge with a series of solvents of increasing polarity to remove unwanted lipids and other contaminants. f. Elute this compound using a specific solvent mixture (the exact composition may need to be optimized based on the specific this compound species and contaminants).

-

Analysis and Final Purification by Chromatography: a. Analyze the collected fractions by TLC to identify those containing this compound. b. For higher purity, subject the this compound-containing fractions to HPLC.

Caption: A generalized workflow for the isolation and purification of this compound.

Enzyme Assay for LpxB Activity

This protocol is based on the principles described for assaying glycosyltransferases involved in Lipid A biosynthesis.[4]

Objective: To measure the activity of the LpxB enzyme by monitoring the formation of the disaccharide product from this compound and UDP-2,3-diacylglucosamine.

Materials:

-

Purified LpxB enzyme

-

This compound substrate

-

UDP-2,3-diacylglucosamine substrate (one of the substrates is typically radiolabeled, e.g., [32P]this compound)

-

Assay buffer (e.g., 20 mM HEPES, pH 8.0)

-

Detergent (e.g., Triton X-100)

-

Bovine serum albumin (BSA)

-

TLC plates

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing assay buffer, detergent, BSA, and a defined concentration of the unlabeled substrate. b. Pre-incubate the mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding the purified LpxB enzyme and the radiolabeled substrate.

-

Time Course and Quenching: a. At specific time points, remove aliquots of the reaction mixture. b. Quench the reaction by adding a solvent that will stop the enzymatic activity (e.g., a small volume of acetic acid or by spotting directly onto a TLC plate).

-

Product Separation and Detection: a. Separate the radiolabeled product from the unreacted substrate using TLC. b. Visualize the separated spots using a phosphorimager. c. Quantify the amount of product formed by measuring the radioactivity in the corresponding spot.

-

Data Analysis: a. Calculate the initial reaction velocity from the time course data. b. If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Caption: A workflow for a radioactivity-based LpxB enzyme assay.

The Role of this compound in Immunity and as a Drug Target

Immunological Activity

The primary immunological significance of this compound lies in its role as a precursor to Lipid A. Lipid A is the principal component of LPS that is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells, leading to a potent inflammatory response.[3][16]

Interestingly, highly purified this compound itself has been shown to be devoid of significant immunostimulatory activity.[17] Early reports of this compound inducing cytokine release were likely due to contamination with other immunostimulatory Lipid A precursors, such as tetra-acylated disaccharides.[17] In fact, some studies have suggested that certain Lipid A precursors can act as antagonists of TLR4 signaling in human cells, highlighting the complex structure-activity relationship of these molecules.[18]

This compound Biosynthesis as a Target for Novel Antibiotics

The essentiality of the Lipid A biosynthetic pathway in most Gram-negative bacteria makes it an attractive target for the development of new antibiotics.[10][19] The enzyme LpxC, which catalyzes the committed step in the pathway, has been the most extensively studied target.[1][7][10][11] As shown in the quantitative data section, numerous potent inhibitors of LpxC have been developed, some with activity against a broad spectrum of Gram-negative pathogens.[1][11]

The rationale for targeting this pathway is twofold:

-

Essentiality: Inhibition of this pathway is lethal to most Gram-negative bacteria.

-

Selectivity: The pathway is absent in Gram-positive bacteria and eukaryotes, suggesting that inhibitors would have a narrow spectrum of activity and potentially fewer side effects.

Caption: Logical relationships of this compound in bacterial physiology and its relevance to host immunity and drug development.

Conclusion

This compound occupies a central and indispensable position in the biology of Gram-negative bacteria. As a key building block of Lipid A, it is fundamental to the structural integrity of the outer membrane. While not a potent immunostimulator itself, its conversion to Lipid A gives rise to a molecule with profound effects on the host immune system. The enzymatic pathway responsible for the synthesis and consumption of this compound, particularly the enzyme LpxC, represents a validated and promising target for the discovery of new antibacterial agents. A thorough understanding of the biochemistry of this compound and its associated enzymes, facilitated by the experimental approaches detailed in this guide, is crucial for advancing research in bacterial physiology, immunology, and the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 2. Proteomic Study and Marker Protein Identification of Caenorhabditis elegans Lipid Droplets [hep-frontiers-journals-public-prod.oss-cn-beijing.aliyuncs.com]

- 3. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of the Lipid A Disaccharide Synthase (LpxB) from Escherichia coli: a Peripheral Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady-State Kinetics and Mechanism of LpxD, the N-Acyltransferase of Lipid A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 14. tandfonline.com [tandfonline.com]

- 15. WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The mutual interplay of lipid metabolism and the cells of the immune system in relation to atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]

The Dichotomous Role of Lipid X in Endotoxin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid X, a monosaccharide precursor in the biosynthesis of Lipid A, occupies a critical and complex position within the landscape of endotoxin signaling. Initially identified with potential immunostimulatory properties, extensive research has clarified its primary role as a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, the central conduit for the inflammatory cascade triggered by Gram-negative bacterial endotoxins (lipopolysaccharide, LPS). This technical guide provides an in-depth exploration of the function of this compound, detailing its mechanism of action, its impact on downstream signaling pathways, and its therapeutic potential. Quantitative data on its activity are summarized, and detailed experimental protocols for its study are provided, alongside visualizations of the key signaling pathways and experimental workflows.

Introduction: The Dual Nature of Endotoxin Signaling

The innate immune system's recognition of invading pathogens is a fundamental aspect of host defense. Gram-negative bacteria possess an outer membrane rich in lipopolysaccharide (LPS), the lipid A moiety of which is a powerful elicitor of inflammatory responses. This recognition is primarily mediated by the TLR4 receptor complex, which includes the myeloid differentiation factor 2 (MD-2) co-receptor. While a robust inflammatory response is crucial for clearing infections, its dysregulation can lead to overwhelming inflammation, septic shock, and death. Consequently, molecules that can modulate TLR4 signaling are of significant therapeutic interest.

This compound, structurally representing the reducing end of Lipid A, has emerged as a key molecule in this context. While early studies suggested it might possess some of the immunostimulatory properties of its successor, Lipid A, it is now largely understood that highly purified, synthetic this compound acts as a competitive inhibitor of LPS-induced TLR4 activation.[1] This antagonistic activity positions this compound and its synthetic analogs as promising candidates for the development of anti-sepsis therapeutics.

The Molecular Mechanism of this compound Action

Antagonism of TLR4 Signaling

The prevailing mechanism of this compound's function is its ability to act as a competitive antagonist at the TLR4/MD-2 receptor complex. The binding of hexa-acylated Lipid A from pathogenic bacteria to the hydrophobic pocket of MD-2 induces a conformational change that promotes the dimerization of the TLR4/MD-2 complex, initiating a downstream signaling cascade.[2]

In contrast, this compound, being a monosaccharide with only two acyl chains, can bind to the MD-2 pocket but fails to induce the necessary conformational changes for receptor dimerization and subsequent signal transduction.[3][4][5] By occupying the binding site, this compound effectively blocks the binding of the potent agonist, LPS, thereby inhibiting the inflammatory cascade at its inception. The number and length of acyl chains, as well as the phosphorylation state of Lipid A and its precursors, are critical determinants of whether a molecule will act as an agonist or an antagonist.[3][4] Tetra-acylated precursors like Lipid IVa, for instance, are known antagonists in human cells.[3][4][5]

The Question of Agonistic Activity

Initial reports of this compound possessing immunostimulatory activity have been largely attributed to contamination of this compound preparations with minute amounts of N,O-acylated disaccharide-1-phosphate, a more complex and potent TLR4 agonist.[1] Studies using highly purified, chemically synthesized this compound have demonstrated that it is virtually devoid of the endotoxin-like activities, such as the induction of pro-inflammatory cytokines like TNF-α and IL-1β.[1] However, at very high concentrations, some monosaccharide precursors of Lipid A have been observed to exhibit weak agonistic activity, a phenomenon that may be species-specific.[6]

Impact on Downstream Signaling Pathways

By preventing the dimerization of the TLR4 receptor, this compound effectively halts the recruitment of intracellular adaptor proteins, thereby blocking the activation of two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is responsible for the early activation of the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs), such as p38. Activation of this pathway leads to the rapid production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This compound's inhibition of TLR4 dimerization prevents the recruitment of MyD88, thus abrogating this pro-inflammatory cytokine storm.

-

TRIF-Dependent Pathway: This pathway is activated following the internalization of the TLR4 complex and leads to the activation of interferon regulatory factor 3 (IRF3) and the late-phase activation of NF-κB. This results in the production of type I interferons (IFN-α/β) and other inflammatory mediators. This compound's antagonistic action also prevents the activation of this arm of the TLR4 signaling cascade.

The inhibition of these pathways by this compound has been shown to protect animals from lethal endotoxemia.[6][7]

Quantitative Data on this compound and Related Molecules

The precise quantitative data for this compound binding and inhibition can vary depending on the experimental system, purity of the compound, and the specific Lipid A analog being studied. The following tables summarize available data for this compound and related molecules to provide a comparative overview.

| Molecule | Target | Assay | Value | Reference |

| Lipopolysaccharide (LPS) | TLR4/MD-2 | Surface Plasmon Resonance | Kd ≈ 2.3 µM | [8][9] |

| Lipid A | TLR4/MD-2 | Cell-based binding assay | Apparent Kd ≈ 3 nM | [10] |

| Synthetic Lipid A Mimetic (FP7) | human TLR4 | HEK-Blue cell assay | IC50 in nM to low µM range | [11] |

| Synthetic Lipid A Mimetic (CL) | human TLR4 | HEK-Blue cell assay | IC50 in nM to low µM range | [11] |

Table 1: Binding Affinities of TLR4 Ligands. This table presents the dissociation constants (Kd) for the binding of LPS and Lipid A to the TLR4/MD-2 complex, providing a benchmark for agonist affinity.

| Compound | Cell Line | Assay | IC50 | Reference |

| Synthetic Monosaccharide Lipid A mimetics | Murine Macrophages | Cytokine Inhibition | Not specified | [11] |

| Synthetic TLR4 Antagonists (FP7, FP12) | THP-1 Macrophages | Inhibition of TRIF-dependent signaling | Not specified | [12] |

| Lipid IVa | Human whole blood | Inhibition of LPS-induced TNF-α | Not specified | [13] |

Experimental Protocols

In Vitro TLR4 Activation Assay Using HEK-Blue™ hTLR4 Cells

This protocol describes the use of a commercially available reporter cell line to assess the agonistic or antagonistic activity of this compound on human TLR4.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound (highly purified, synthetic)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)

-

Endotoxin-free water (negative control)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Maintain HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

-

Antagonist Assay: a. Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of ~2.5 x 104 cells/well and incubate overnight. b. The next day, remove the culture medium and add fresh HEK-Blue™ Detection medium. c. Add varying concentrations of this compound to the wells. d. Immediately add a fixed concentration of LPS (e.g., 10 ng/mL) to the wells containing this compound. Include wells with LPS only (positive control) and media only (negative control). e. Incubate the plate at 37°C and 5% CO2 for 6-24 hours.

-

Agonist Assay: a. Follow the same procedure as the antagonist assay, but in step 2c, add varying concentrations of this compound without the subsequent addition of LPS.

-

Data Analysis: a. Measure the absorbance at 620-655 nm using a microplate reader. The color change in the HEK-Blue™ Detection medium is proportional to the activation of NF-κB. b. For the antagonist assay, calculate the percentage of inhibition of the LPS response by this compound. c. For the agonist assay, determine if this compound alone induces a response compared to the negative control.

Measurement of Cytokine Production in Macrophages

This protocol outlines the procedure for measuring the inhibitory effect of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

LPS

-

24-well plates

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL) for 4-24 hours. Include appropriate controls (media only, LPS only, this compound only).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of each cytokine.

Western Blot Analysis of NF-κB and MAPK Activation

This protocol describes how to assess the effect of this compound on the activation of key signaling molecules in the TLR4 pathway.

Materials:

-

Macrophage cell line

-

This compound

-

LPS

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, and total p38

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat macrophages with this compound and/or LPS for a short duration (e.g., 15-60 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with the primary antibodies. c. Wash and incubate with the appropriate secondary antibodies. d. Detect the protein bands using a chemiluminescence substrate.

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 and p38 MAPK.

In Vivo Model of Endotoxemia

This protocol provides a general framework for evaluating the protective effects of this compound in a mouse model of endotoxic shock.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

LPS

-

Sterile saline

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions.

-

Treatment: a. Administer this compound (e.g., 100 µg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[6] b. After a predetermined time (e.g., 1 hour), challenge the mice with a lethal or sub-lethal dose of LPS (e.g., 20 µg/kg, i.p. or i.v.).[6] c. Include a control group that receives saline instead of this compound before the LPS challenge.

-

Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and changes in body temperature. Survival is a key endpoint in lethal models.

-

Sample Collection: At specific time points, blood samples can be collected to measure cytokine levels. Tissues can also be harvested for histological analysis.

-

Data Analysis: Compare the survival rates and inflammatory markers between the this compound-treated and control groups.

Visualizations

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the function of this compound.

Conclusion and Future Directions

This compound stands as a compelling example of a molecule with a dual history that has been clarified through rigorous scientific investigation. Its primary function as a TLR4 antagonist makes it and its synthetic derivatives highly attractive candidates for the development of novel therapeutics to combat the devastating effects of sepsis and other inflammatory conditions driven by endotoxin. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the structural modifications to the this compound backbone to enhance its antagonistic potency and improve its pharmacokinetic properties.

-

In Vivo Efficacy: More extensive preclinical studies in various animal models of sepsis to fully elucidate the therapeutic window and potential side effects of this compound-based therapies.

-

Clinical Translation: While no this compound-based drugs are currently in late-stage clinical trials for sepsis, the foundational research strongly supports their continued development.

By continuing to unravel the intricacies of endotoxin signaling and the modulatory role of molecules like this compound, the scientific community can pave the way for new and effective treatments for life-threatening inflammatory diseases.

References

- 1. Immunostimulatory, but not antiendotoxin, activity of this compound is due to small amounts of contaminating N,O-acylated disaccharide-1-phosphate: in vitro and in vivo reevaluation of the biological activity of synthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. umassmed.edu [umassmed.edu]

- 3. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound ameliorates pulmonary hypertension and protects sheep from death due to endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protection of mice against lethal endotoxemia by a lipid A precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic glycolipid-based TLR4 antagonists negatively regulate TRIF-dependent TLR4 signalling in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Activation of Human TLR4 by E. coli and S. flexneri 2a Lipopolysaccharide: Combined Effects of Lipid A Acylation State and TLR4 Polymorphisms on Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Endotoxin Antagonism: A Technical Guide to the Interaction of Lipid X with Toll-like Receptor 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system's recognition of microbial components is a critical first line of defense. Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), plays a pivotal role in detecting lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria. While this recognition is essential for clearing infections, excessive TLR4 activation can lead to a dysregulated inflammatory response, culminating in life-threatening conditions such as sepsis. Consequently, the development of TLR4 antagonists is a significant therapeutic goal. Lipid X, a monosaccharide biosynthetic precursor of the immunostimulatory Lipid A portion of LPS, has emerged as a key scaffold for the design of such antagonists. This technical guide provides an in-depth examination of the interaction between this compound and the TLR4/MD-2 complex, focusing on the molecular mechanisms of antagonism, quantitative binding data for its synthetic analogs, and detailed experimental protocols for studying this interaction.

The Molecular Mechanism of this compound Antagonism

The canonical activation of TLR4 is a multi-step process. LPS is first bound by LPS-binding protein (LBP) and transferred to CD14. CD14 then facilitates the loading of LPS onto the TLR4/MD-2 complex. The hexa-acylated structure of a typical potent agonist like E. coli Lipid A binds within a hydrophobic pocket of MD-2 in such a way that it promotes the homodimerization of two TLR4/MD-2/LPS complexes. This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][2][3][4]

This compound and its synthetic mimetics function as TLR4 antagonists primarily through competitive inhibition.[5][6] By binding to the MD-2 hydrophobic pocket, they prevent the binding of agonist molecules like LPS. Crucially, the binding of these antagonists does not induce the conformational changes in the TLR4/MD-2 complex necessary for dimerization and subsequent signal transduction.[7][8] The number and length of the acyl chains on the lipid moiety are critical determinants of whether a molecule acts as an agonist or an antagonist. Antagonists like this compound derivatives typically have fewer acyl chains than potent agonists.[7][9]

Quantitative Data: Binding Affinity and Inhibitory Activity of this compound Analogs

| Compound (this compound Analog) | Fatty Acyl Chain Lengths | MD-2 Binding Affinity (Kd, µM)a | TLR4 Antagonistic Activity (IC50, µM)b |

| C10 variant | 2 x 10 carbons | > 10 | ~5 |

| C12 variant | 2 x 12 carbons | 1.5 ± 0.3 | ~1 |

| C14 variant | 2 x 14 carbons | 0.8 ± 0.2 | ~0.5 |

| C16 variant | 2 x 16 carbons | No interaction detected | Inactive |

aBinding affinity to purified human MD-2 protein as determined by in vitro binding experiments. bInhibitory concentration 50% for the inhibition of LPS-stimulated TLR4 signaling in human and murine cells.[5]

These data indicate a clear correlation between the length of the fatty acyl chains, the binding affinity to MD-2, and the resulting TLR4 antagonistic potency. The C14 variant demonstrated the highest affinity for MD-2 and the most potent antagonist activity.

Signaling Pathways

The interaction of ligands with the TLR4/MD-2 complex can initiate two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of inflammatory cytokines. The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 complex and results in the activation of IRF3 and the production of type I interferons.[1][10][11] this compound and its analogs, by preventing the initial dimerization of the TLR4/MD-2 complex, are expected to inhibit both of these downstream pathways.

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro TLR4 Activation and Inhibition Assay using HEK-Blue™ hTLR4 Cells

This protocol describes the use of a commercially available reporter cell line to quantify TLR4 activation in response to an agonist like LPS and its inhibition by an antagonist like this compound or its analogs. HEK-Blue™ hTLR4 cells are engineered to express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[11][12][13]

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

LPS from E. coli O111:B4 (endotoxin-free)

-

This compound or synthetic analog

-

Sterile, endotoxin-free water and PBS

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Methodology:

-

Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 105 cells/mL.

-

Antagonist Preparation: Prepare a stock solution of this compound or its analog in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in sterile, endotoxin-free water or cell culture medium.

-

Assay Setup:

-

Add 20 µL of each concentration of the this compound analog to the wells of a 96-well plate.

-

To each well, add 20 µL of LPS solution at a concentration known to induce a submaximal response (e.g., 10 ng/mL).

-

Include control wells:

-

Negative control: 40 µL of cell culture medium.

-

LPS control (no antagonist): 20 µL of LPS and 20 µL of vehicle.

-

Antagonist control (no LPS): 20 µL of the highest concentration of this compound analog and 20 µL of medium.

-

-

-

Cell Stimulation: Add 160 µL of the cell suspension (approximately 45,000 cells) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measurement: Determine SEAP levels by measuring the absorbance of the cell supernatant at 620-655 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound analog relative to the LPS-only control. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Caption: Workflow for the HEK-Blue™ hTLR4 reporter assay.

Inhibition of LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a more physiologically relevant assay to assess the antagonistic activity of this compound by measuring the inhibition of cytokine production in primary human immune cells.[6][14]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

-

LPS from E. coli O111:B4.

-

This compound or synthetic analog.

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

Methodology:

-

Cell Preparation: Isolate PBMCs and resuspend in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of medium. Allow the cells to adhere for 2 hours at 37°C.

-

Pre-incubation with Antagonist: Prepare serial dilutions of this compound or its analog in complete medium. Remove the medium from the wells and add 100 µL of the antagonist dilutions. Incubate for 1 hour at 37°C.

-

LPS Stimulation: Prepare an LPS solution in complete medium at twice the final desired concentration (e.g., 2 ng/mL for a final concentration of 1 ng/mL). Add 100 µL of the LPS solution to each well (except for the negative control wells).

-

Controls:

-

Negative control: Cells with medium only.

-

LPS control: Cells with vehicle and LPS.

-

Antagonist control: Cells with the highest concentration of this compound analog and no LPS.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the this compound analog compared to the LPS-only control.

Caption: Workflow for the PBMC TNF-α inhibition assay.

Conclusion

This compound serves as a foundational structure for the development of potent and specific TLR4 antagonists. Its interaction with the TLR4/MD-2 complex, characterized by competitive binding to the MD-2 hydrophobic pocket without inducing receptor dimerization, provides a clear mechanism for its inhibitory activity. While direct quantitative binding data for natural this compound remains elusive, studies on its synthetic analogs have elucidated a strong structure-activity relationship, where the length of the acyl chains dictates both MD-2 binding affinity and the potency of TLR4 antagonism. The experimental protocols detailed in this guide provide robust methods for the continued investigation of this compound and its derivatives, facilitating the discovery and development of novel therapeutics for the treatment of inflammatory diseases driven by excessive TLR4 activation.

References

- 1. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recognition of lipid A variants by the TLR4-MD-2 receptor complex [frontiersin.org]

- 3. invivogen.com [invivogen.com]

- 4. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of endotoxin or lipid A-induced tumor necrosis factor production by synthetic lipid A partial structures in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recognition of LPS by TLR4: Potential for Anti-Inflammatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic glycolipid-based TLR4 antagonists negatively regulate TRIF-dependent TLR4 signalling in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

- 12. 101.200.202.226 [101.200.202.226]

- 13. invivogen.com [invivogen.com]

- 14. Lipoprotein(a) Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Lipid X: A Comprehensive Technical Guide to its Nomenclature and Scientific Context

For researchers, scientists, and professionals in drug development, a precise understanding of molecular nomenclature is paramount. This guide provides an in-depth exploration of Lipid X, detailing its various synonyms and alternative names as found in scientific literature. Furthermore, it contextualizes this compound within its biochemical pathway and presents relevant data and experimental insights to facilitate a thorough understanding of this critical molecule.

This compound is a pivotal intermediate in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent elicitor of the innate immune response. Its unique structure and biological role have led to a variety of names and descriptors in scientific publications. This guide aims to disambiguate these terms and provide a centralized resource for its identification and study.

A Compendium of Synonyms and Alternative Names for this compound

To ensure clarity and facilitate comprehensive literature searches, it is essential to be familiar with the various names used to refer to this compound. These range from systematic chemical names to more descriptive, biologically-focused terms.

| Category | Name | Reference |

| Common Name | This compound | [1][2][3][4][5] |

| Systematic Chemical Name (IUPAC) | [(2R,3S,4R,5R,6R)-3-hydroxy-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate | [3] |

| Chemical Name | 2,3-diacylglucosamine 1-phosphate | [5][6] |

| 2,3-bis(3-hydroxytetradecanoyl)-alpha-D-glucosaminyl 1-phosphate | [3] | |

| 2,3-bis-(3R-hydroxy-tetradecanoyl)-alphaD-glucosamine-1-phosphate | [3] | |

| Descriptive Name | Monosaccharide precursor of E. coli lipid A | [2][3] |

| N-acyl-D-glucosamine 1-phosphate where the N-acyl group is (R)-3-hydroxytetradecanoyl and carrying an additional (R)-3-hydroxytetradecanoyl group at the 3-position | [2][3] |

The Biochemical Context: this compound in the Raetz Pathway

This compound is a key molecule in the Raetz pathway, the biosynthetic route for Lipid A production in most Gram-negative bacteria.[4][7] Understanding this pathway is crucial for appreciating the significance of this compound. The formation of this compound is a critical step, catalyzed by the enzyme LpxH, which hydrolyzes UDP-2,3-diacylglucosamine to yield this compound and UMP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 86559-73-1 | ML76134 | Biosynth [biosynth.com]

- 3. alpha-D-Glucopyranose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 1-(dihydrogen phosphate) 3-((3R)-3-hydroxytetradecanoate) | C34H66NO12P | CID 123907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elimination and tissue distribution of the monosaccharide lipid A precursor, this compound, in mice and sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

The Biological Activity of Synthetic Lipid X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic Lipid X, a monosaccharide precursor of the lipid A moiety of bacterial lipopolysaccharide (LPS), has garnered significant attention for its unique biological activities. Unlike its parent molecule, highly purified synthetic this compound is largely devoid of the potent immunostimulatory and toxic effects associated with endotoxin. Instead, it primarily functions as a competitive antagonist of LPS, offering a promising therapeutic avenue for conditions driven by endotoxin-mediated inflammation, such as sepsis and septic shock. This technical guide provides an in-depth overview of the biological activity of synthetic this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its effects.

Introduction

Gram-negative bacterial infections pose a significant global health threat, largely due to the inflammatory cascade initiated by the release of endotoxin. The biologically active component of endotoxin is lipid A, which is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2) on the surface of immune cells. This recognition triggers a signaling cascade that results in the production of pro-inflammatory cytokines and other mediators, which in excess can lead to systemic inflammatory response syndrome (SIRS), septic shock, and death.

Synthetic this compound, a key intermediate in the biosynthesis of lipid A, has emerged as a molecule of interest due to its structural similarity to lipid A but with markedly different biological properties. Early research into the bioactivity of synthetic this compound was complicated by contamination with immunostimulatory impurities. However, studies using highly purified synthetic this compound have consistently demonstrated its role as an LPS antagonist.[1][2] This guide will explore the biological activities of pure, synthetic this compound.

Mechanism of Action: Competitive Antagonism of TLR4 Signaling

The primary mechanism by which synthetic this compound exerts its biological effect is through competitive antagonism of the TLR4/MD-2 signaling complex.[2]

-

LPS-Induced TLR4 Activation: Under normal pathogenic conditions, LPS binds to the hydrophobic pocket of MD-2, inducing a conformational change that promotes the dimerization of the TLR4/MD-2 complex. This dimerization brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent transcription of pro-inflammatory genes.[3][4]

-

This compound Inhibition: Synthetic this compound, due to its structural resemblance to the lipid A portion of LPS, can also bind to the MD-2 pocket. However, its binding does not induce the conformational change necessary for TLR4 dimerization. By occupying the binding site, synthetic this compound competitively inhibits the binding of LPS, thereby preventing the initiation of the pro-inflammatory signaling cascade.[5][6]

The following diagram illustrates the TLR4 signaling pathway and the antagonistic action of synthetic this compound.

Quantitative Data on Biological Activity

The biological activity of synthetic this compound and its analogs is typically quantified by their ability to inhibit LPS-induced responses. While specific IC50 and EC50 values for synthetic this compound are not always consistently reported across studies due to variations in purity and experimental conditions, the following tables summarize available quantitative data.

Table 1: In Vitro Anti-Endotoxin Activity of Lipid A Analogs

| Compound | Assay | Target Cell/System | LPS Serotype | IC50/EC50 | Reference |

| Novel Synthetic LPS Antagonist | TNF-α Release | Human THP-1 Macrophages | E. coli | 3.8 nM | [7] |

| Lipid A Analog (Compound 1) | TNF-α Production | Human THP-1 Macrophages | E. coli | 13 nM (high affinity), ~1 µM (low affinity) | [8] |

| Lipid A Analog (DY-9973) | TNF-α Production | Human Monocytes and U937 cells | E. coli | Dose-dependent inhibition | [9] |

| Synthetic this compound (Pure) | TNF-α, IL-1, PGE2 Release | Murine Peritoneal Macrophages | Not specified | Inactive (no induction) at ≥10 µg/ml | [2] |

Table 2: In Vivo Protective Efficacy of Synthetic this compound

| Animal Model | Challenge | This compound Dose | Outcome | Reference |

| Mice | Lethal Endotoxemia (E. coli LPS) | Not specified | Partial protection even when given 6h after challenge | [1][10] |

| Neutropenic Mice | E. coli infection | 1 mg (total) + ticarcillin | Improved survival from 5% to 23% | [11] |

| Sheep | Lethal Endotoxemia (E. coli LPS) | 100 µg/kg (pretreatment) | 100% survival vs 37% in controls | [12] |

| Galactosamine-sensitized Mice | Lethal Endotoxemia | Prophylactic or simultaneous administration | Protection from lethal endotoxemia | [2] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to assess the biological activity of synthetic this compound.

Synthesis and Purification of Synthetic this compound

-

Synthesis: The chemical synthesis of this compound and its analogs involves multi-step organic synthesis protocols. These are often complex and require specialized expertise in carbohydrate and lipid chemistry.

-

Purification: Purification is a critical step to remove any contaminating byproducts. Common purification techniques include:

-

Chromatography: Techniques such as silica gel chromatography and Sephadex LH-20 chromatography are used to separate this compound from other components based on their physicochemical properties.[2]

-

Recrystallization: This technique can be used to obtain highly pure crystalline this compound.

-

The following diagram outlines a general workflow for the synthesis and purification of synthetic this compound for biological assays.

In Vitro Assays

This assay measures the ability of synthetic this compound to inhibit LPS-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).

-

Principle: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or murine macrophages) are stimulated with LPS in the presence or absence of varying concentrations of synthetic this compound. After an incubation period, the concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

General Protocol:

-

Isolate and culture primary immune cells or use a suitable cell line (e.g., RAW 264.7, THP-1).

-

Pre-incubate the cells with different concentrations of synthetic this compound for a specified time.

-

Stimulate the cells with a known concentration of LPS.

-

Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the cytokine of interest using a specific ELISA kit according to the manufacturer's instructions.

-

This assay assesses the ability of synthetic this compound to block the LPS-induced "priming" of neutrophils, which enhances their subsequent response to activating stimuli.

-

Principle: Neutrophils are first incubated with LPS, which "primes" them for an exaggerated respiratory burst upon subsequent stimulation. The respiratory burst involves the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻). The amount of superoxide released is measured. Synthetic this compound is tested for its ability to inhibit this priming effect.

-

General Protocol:

-

Isolate human or murine neutrophils from whole blood.

-

Pre-incubate the neutrophils with LPS in the presence or absence of synthetic this compound.

-

Add a secondary stimulus, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA), to trigger the respiratory burst.

-

Measure superoxide production. A common method is the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c, which is monitored spectrophotometrically.[13][14] Alternatively, fluorescent probes can be used with flow cytometry.[15]

-

The LAL assay is a highly sensitive test for the detection and quantification of endotoxin. While primarily used to detect endotoxin contamination, it can also be used to assess the endotoxin-like activity of synthetic this compound.

-

Principle: The assay utilizes an enzyme cascade present in the amebocytes of the horseshoe crab (Limulus polyphemus). This cascade is triggered by endotoxin, leading to the formation of a gel clot (gel-clot method) or a colorimetric/turbidimetric change that can be quantified.

-

General Protocol:

-

Reconstitute the LAL reagent and control standard endotoxin (CSE).

-

Prepare a dilution series of the CSE and the test sample (synthetic this compound).

-

Incubate the samples with the LAL reagent at 37°C.

-

For the gel-clot method, observe the formation of a solid clot. For quantitative methods, measure the change in color or turbidity using a plate reader.

-

In Vivo Assays

This model is used to evaluate the protective effects of synthetic this compound against a lethal dose of endotoxin in mice.

-

Principle: Mice are challenged with a dose of LPS that is known to be lethal. The test group receives treatment with synthetic this compound, either before or after the LPS challenge, and survival is monitored over time compared to a control group.

-

General Protocol:

-

Administer synthetic this compound to the test group of mice (e.g., via intravenous or intraperitoneal injection) at various doses and time points relative to the LPS challenge.

-

Administer a lethal dose of LPS to both the test and control groups.

-

Monitor the mice for signs of endotoxic shock and record survival rates over a defined period (e.g., 48-72 hours).[1][11]

-

This is a standard pharmacopeial test to detect pyrogenic (fever-inducing) substances. It can be used to assess whether synthetic this compound itself has any pyrogenic activity.

-

Principle: The body temperature of rabbits is monitored before and after the intravenous injection of the test substance. A significant rise in temperature indicates the presence of pyrogens.

-

General Protocol:

-

Select healthy, mature rabbits and house them in a controlled environment.

-

Record the baseline rectal temperature of each rabbit.

-

Inject the test substance (synthetic this compound) into the ear vein of the rabbits.

-

Record the rectal temperature at regular intervals (e.g., every 30 minutes) for at least 3 hours.

-

A pyrogenic response is determined based on the magnitude and number of rabbits exhibiting a fever.[16][17]

-

Structure-Activity Relationship

The biological activity of synthetic this compound and its analogs is highly dependent on their chemical structure. Modifications to the acyl chains and the phosphate groups can significantly impact their ability to act as either agonists or antagonists of the TLR4/MD-2 complex.

-

Acyl Chains: The number, length, and position of the acyl chains are critical for binding to the MD-2 pocket and for determining the subsequent biological response. For example, the removal of acyl groups from this compound can lead to a loss of antagonistic activity.[5]

-

Phosphate Groups: The presence and position of phosphate groups are crucial for the interaction with charged residues at the opening of the MD-2 pocket and for the overall activity of the molecule.[5]

The precise tuning of these structural features is a key focus in the development of synthetic Lipid A analogs with desired therapeutic profiles, such as potent LPS antagonism with minimal agonistic activity.

Conclusion